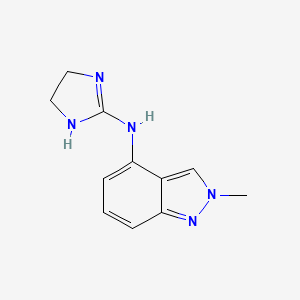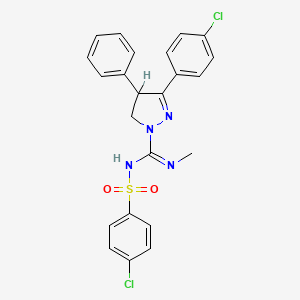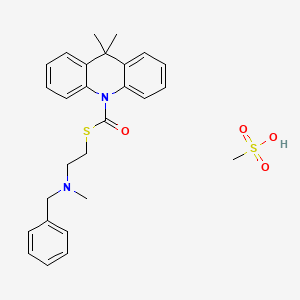
10(9H)-Acridinecarbothioic acid, 9,9-dimethyl-, S-(2-(methyl(phenylmethyl)amino)ethyl) ester,monomethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10(9H)-Acridinecarbothioic acid, 9,9-dimethyl-, S-(2-(methyl(phenylmethyl)amino)ethyl) ester,monomethanesulfonate is a Drug / Therapeutic Agent.
Scientific Research Applications
Condensation Reactions and Mechanisms : Acridine compounds, similar to the one , are involved in various condensation reactions. For instance, Phenylsulfonylcarbanion reacts with acridine to produce methylated products, offering insights into reaction mechanisms and potential applications in synthetic chemistry (Yamamoto, Nisimura, & Nozaki, 1971).
Chemiluminescence Properties : Derivatives of acridinium, like 10-methyl-9-(phenoxycarbonyl)acridinium, have been studied for their chemiluminescent properties. These compounds show potential in developing new chemiluminescent systems with applications in analytical chemistry (Krzymiński et al., 2010).
Chemiluminescent Acridinium Compounds for Detection : Acridinium compounds linked to hydroxamic and sulphohydroxamic acids demonstrate high chemiluminescence efficiency and stability. These compounds can be used in sensitive detection methods, highlighting their utility in bioanalytical applications (Renotte, Sarlet, Thunus, & Lejeune, 2000).
Synthesis and Characterization of Acridinium Esters : Novel acridinium ester derivatives have been synthesized and characterized for their chemiluminescence under neutral conditions. Their applications in detecting hydrogen peroxide and glucose demonstrate their potential in clinical diagnostics and environmental monitoring (Nakazono et al., 2017).
Simultaneous Detection of Multiple Nucleic Acid Targets : Acridinium esters have been used as detection labels in nucleic acid probe-based systems. This has enabled simultaneous detection and quantification of multiple nucleic acid targets, proving useful in molecular diagnostics (Nelson, Cheikh, Matsuda, & Becker, 1996).
properties
CAS RN |
38025-51-3 |
|---|---|
Product Name |
10(9H)-Acridinecarbothioic acid, 9,9-dimethyl-, S-(2-(methyl(phenylmethyl)amino)ethyl) ester,monomethanesulfonate |
Molecular Formula |
C27H32N2O4S2 |
Molecular Weight |
512.7 g/mol |
IUPAC Name |
S-[2-[benzyl(methyl)amino]ethyl] 9,9-dimethylacridine-10-carbothioate;methanesulfonic acid |
InChI |
InChI=1S/C26H28N2OS.CH4O3S/c1-26(2)21-13-7-9-15-23(21)28(24-16-10-8-14-22(24)26)25(29)30-18-17-27(3)19-20-11-5-4-6-12-20;1-5(2,3)4/h4-16H,17-19H2,1-3H3;1H3,(H,2,3,4) |
InChI Key |
SWSUPUINLLOFQE-UHFFFAOYSA-N |
SMILES |
CC1(C2=CC=CC=C2N(C3=CC=CC=C31)C(=O)SCCN(C)CC4=CC=CC=C4)C.CS(=O)(=O)O |
Canonical SMILES |
CC1(C2=CC=CC=C2N(C3=CC=CC=C31)C(=O)SCCN(C)CC4=CC=CC=C4)C.CS(=O)(=O)O |
Appearance |
Solid powder |
Other CAS RN |
38025-51-3 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
10(9H)-Acridinecarbothioic acid, 9,9-dimethyl-, S-(2-(methyl(phenylmethyl)amino)ethyl) ester,monomethanesulfonate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



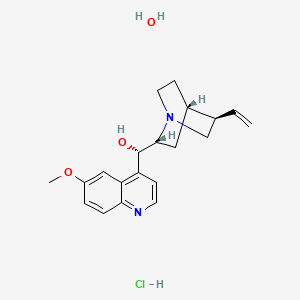
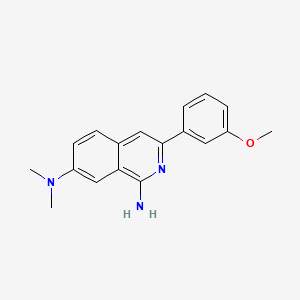
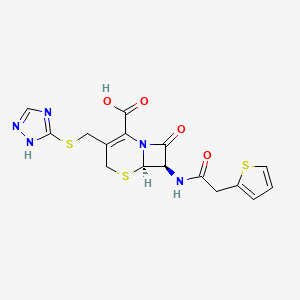
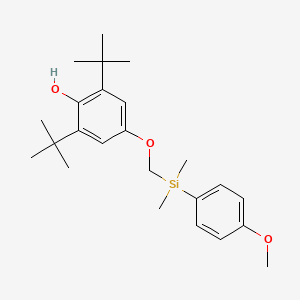
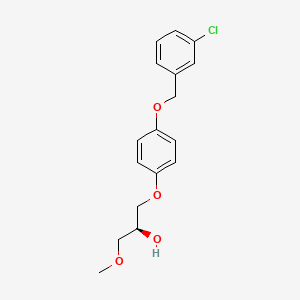
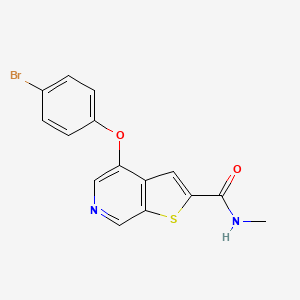
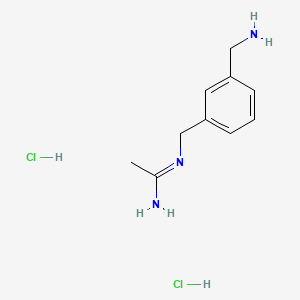
![3-[(Z)-2-carboxy-2-phenylethenyl]-4,6-dichloro-1H-indole-2-carboxylic acid](/img/structure/B1663836.png)
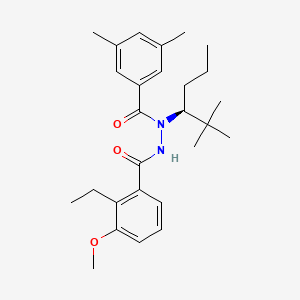
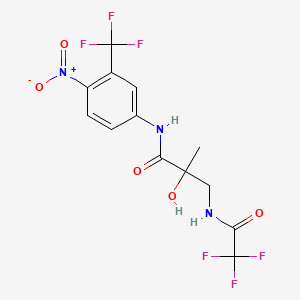
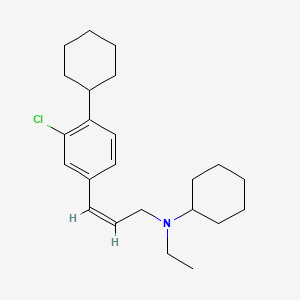
![N-[3-cyano-4-[2-hydroxy-3-(2-methylbut-3-yn-2-ylamino)propoxy]phenyl]-2-methylpropanamide](/img/structure/B1663841.png)
